molecular formula C25H26O4 B047617 METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE CAS No. 113666-58-3

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE

Cat. No. B047617
CAS RN: 113666-58-3
M. Wt: 390.5 g/mol
InChI Key: ZEKMSUOPBVWQAL-SMIHKQSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-deoxy-5-O-triphenylmethyl-alpha-D-threo-pentofuranoside, also known as Methyl-2-DPMP, is a synthetic compound that has been extensively studied for its potential as a central nervous system stimulant. This compound is a member of the class of psychoactive substances known as phenyltropanes, which are structurally similar to cocaine. The unique chemical structure of Methyl-2-DPMP makes it an interesting target for research into the mechanisms of action of psychoactive drugs.

Mechanism of Action

The mechanism of action of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP is similar to that of cocaine, in that it acts as a potent inhibitor of the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased stimulation of the central nervous system. However, unlike cocaine, METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP has a longer duration of action due to its slower rate of metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP are similar to those of other central nervous system stimulants. These effects include increased alertness, energy, and euphoria. However, due to its longer duration of action, METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP may also have more pronounced effects on the cardiovascular system, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP in laboratory experiments is its unique chemical structure, which makes it an interesting target for research into the mechanisms of action of psychoactive drugs. However, the complex synthesis of this compound may limit its availability for use in large-scale experiments. Additionally, the potential for abuse of this compound may limit its use in certain research settings.

Future Directions

There are several potential future directions for research into METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP. One area of interest is the development of new psychoactive drugs based on the structure of this compound. Additionally, further research into the mechanisms of action of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP may lead to a better understanding of the central nervous system and the development of new treatments for neurological disorders. Finally, the potential for abuse of this compound highlights the need for further research into the risks associated with its use.

Synthesis Methods

The synthesis of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP is a complex process that requires a high degree of expertise in synthetic organic chemistry. The most common method for synthesizing this compound involves the reaction of 2-deoxy-D-ribose with triphenylmethyl chloride in the presence of a Lewis acid catalyst. This reaction produces METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP as a white crystalline powder with a high degree of purity.

Scientific Research Applications

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDEP has been the subject of extensive scientific research due to its potential as a central nervous system stimulant. Studies have shown that this compound has a similar mechanism of action to cocaine, but with a longer duration of action. This makes it an interesting target for research into the mechanisms of action of psychoactive drugs.

properties

IUPAC Name

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-27-24-17-22(26)23(29-24)18-28-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-24,26H,17-18H2,1H3/t22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMSUOPBVWQAL-SMIHKQSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE

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